molecular formula C52H74Cl2O18 B3060904 Clostomicin A CAS No. 106008-69-9

Clostomicin A

Cat. No.: B3060904
CAS No.: 106008-69-9
M. Wt: 1058 g/mol
InChI Key: VYHICDMNVHVXOH-HSFUDZDJSA-N
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Description

Clostomicin A is a natural product found in Micromonospora echinospora and Dactylosporangium aurantiacum with data available.

Scientific Research Applications

Overview of Clostomicin A

This compound is part of a group of antibiotics known as clostomicins, produced by Micromonospora echinospora. These antibiotics are primarily active against Gram-positive bacteria, including anaerobes, and have shown promise in various scientific research applications. The production, isolation, and properties of clostomicins have been a subject of study due to their unique characteristics and potential applications in medicine and biotechnology (Ōmura et al., 1986).

Applications in Clinical Research

This compound, identified as lipiarmycin and fidaxomicin, has been utilized in clinical research. Fidaxomicin, in particular, is used clinically for treating infections caused by Clostridium difficile. Its mechanism involves inhibiting bacterial RNA polymerase, making it effective against resistant strains of bacteria. The understanding of its mode of action, biosynthesis, and potential derivatives continues to evolve, providing insights into its application in genomic medicine and antibiotic therapy (Dorst & Gademann, 2020).

Impact on Genomic Research

The advent of large-scale genome sequencing projects like ClinSeq has fostered the development of genomic medicine research. In such projects, whole-genome sequencing is used as a tool for clinical research, offering insights into the genetic architecture of diseases and the implementation of genomic technology. This compound, through its clinical applications, indirectly contributes to this field by providing a model for understanding the genetic factors influencing disease and the development of genomic-based therapies (Biesecker et al., 2009).

Bioengineering and Biotechnology Applications

Clostridia species, known for their ability to produce a broad spectrum of chemicals, are being explored for biofuel and biorefinery applications. The study of this compound contributes to this field by providing insights into the metabolic pathways of clostridia species and their potential for industrial applications. The understanding of how this compound and related antibiotics interact with clostridia species can inform the metabolic engineering of these organisms for biofuel production (Tracy et al., 2012).

Mechanism of Action

Clostomicin A exerts its antimicrobial effects by targeting specific cellular processes in bacteria. Although the precise mechanism remains an active area of research, it is believed that this compound interferes with essential biosynthetic pathways, leading to bacterial cell death. Further studies are needed to fully unravel its mode of action .

Physical and Chemical Properties

  • Solubility : It is soluble in benzene, hexane, and methanol .

Safety and Hazards

While Clostomicin A shows promising antimicrobial activity, safety considerations are crucial. Researchers must assess potential toxicities, side effects, and interactions with other drugs. Preclinical and clinical studies are essential to evaluate its safety profile .

Properties

IUPAC Name

[6-[[(3Z,5E,9E,13E,15E)-12-[3,5-dihydroxy-6,6-dimethyl-4-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)40(59)43(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-50-41(60)44(70-47(62)24(3)4)46(61)52(10,11)72-50/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHICDMNVHVXOH-HSFUDZDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)OC(=O)C(C)C)O)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74Cl2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1058.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106008-69-9
Record name Clostomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106008699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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